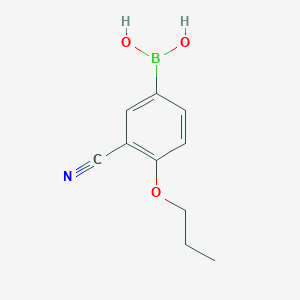

3-Cyano-4-propoxyphenylboronic acid

Vue d'ensemble

Description

3-Cyano-4-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this reaction, the boronic acid acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical processes, including the regulation of enzymes and receptors, and the modulation of signal transduction pathways .

Pharmacokinetics

Boronic acids, in general, are known for their stability and bioavailability .

Result of Action

The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may modulate the activity of these targets, potentially leading to various cellular effects .

Action Environment

The action of 3-Cyano-4-propoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form bonds with biological targets . Furthermore, the presence of other molecules, such as proteins or sugars, can also influence the action of boronic acids .

Analyse Biochimique

Biochemical Properties

3-Cyano-4-propoxyphenylboronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, this compound has been shown to interact with kinase enzymes, influencing their activity and thereby affecting various signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues, such as the serine residue in serine proteases . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can modulate the activity of kinase enzymes by binding to their active sites or allosteric sites, leading to changes in phosphorylation patterns and downstream signaling events . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is important to carefully monitor the dosage and duration of exposure to this compound to minimize the risk of toxicity while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation reactions . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These effects can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications that direct its transport and retention within these compartments . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.

Activité Biologique

3-Cyano-4-propoxyphenylboronic acid (CAS No. 279262-22-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems, especially in the modulation of enzyme activities and interactions with biomolecules.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protein Kinases : Boronic acids are known to inhibit certain protein kinases, which play vital roles in cell signaling pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and survival .

- Enzyme Modulation : The compound may act as a reversible inhibitor of enzymes that utilize diols as substrates, affecting metabolic pathways and cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the activity of protein kinases involved in cancer cell proliferation .

| Study | Compound | Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Inhibits protein kinases | Not specified | |

| Related compounds | Cytotoxic against cancer cells | ED50 < 5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on this compound is limited, related boronic acids have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the effects of boronic acids on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth by targeting specific signaling pathways involved in tumorigenesis .

- Enzyme Interaction Studies : Another study focused on the interaction of boronic acids with enzymes involved in carbohydrate metabolism. The findings suggested that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Cyano-4-propoxyphenylboronic acid has the molecular formula and is characterized by the presence of a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions. The compound's structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds. The efficiency of this coupling process is enhanced by the use of palladium catalysts.

Table 1: Summary of Suzuki-Miyaura Coupling Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that boronic acids may possess anticancer properties due to their ability to inhibit proteasomes. Research has shown that derivatives of boronic acids can selectively target cancer cells, making them promising candidates for drug development.

Case Study: Anticancer Activity

A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 2.5 | |

| 4-Fluorophenylboronic acid | HeLa (Cervical) | 3.0 | |

| Phenylboronic acid | A549 (Lung) | 8.0 |

Materials Science

Polymer Chemistry:

Boronic acids are utilized in the synthesis of polymeric materials through dynamic covalent bonding. The ability of boronate esters to form reversible bonds allows for the creation of smart materials that can respond to environmental stimuli.

Application Example:

In one study, polymers incorporating this compound were synthesized and characterized for their mechanical properties and responsiveness to pH changes. These materials showed potential for applications in drug delivery systems.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids. For 3-cyano-4-propoxyphenylboronic acid, the reactivity depends on:

-

Electronic Effects : The electron-withdrawing cyano group activates the boronic acid for coupling by increasing electrophilicity at the boron-bound carbon.

-

Steric Effects : The propoxy group introduces steric bulk, potentially slowing coupling rates compared to smaller alkoxy substituents (e.g., methoxy).

Key Reaction Conditions and Compatibility

*Yields estimated from analogous reactions with 3-cyano-4-methoxyphenylboronic acid .

Notes :

-

Base Selection : Carbonate or phosphate bases are preferred for maintaining boronate ion stability .

-

Catalyst Optimization : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the propoxy group .

Cyano (–CN) Group

-

Hydrolysis Resistance : Stable under typical Suzuki conditions (pH 8–10) but hydrolyzes to carboxylic acids in strong acidic/basic media (e.g., HCl/H₂O at reflux) .

-

Compatibility : Unaffected by Pd catalysts but may coordinate to transition metals in non-standard coupling systems.

Propoxy (–OPr) Group

-

Oxidative Stability : Resists oxidation under standard conditions but may cleave under strong oxidants (e.g., KMnO₄/H⁺) to form phenolic derivatives .

-

Steric Impact : Reduces coupling efficiency with ortho-substituted aryl halides compared to methoxy analogs .

Boronic Acid (–B(OH)₂)

-

Protodeboronation Risk : Enhanced by electron-withdrawing cyano group; mitigated by using mild bases (e.g., NaHCO₃) .

-

Derivatization : Forms esters (e.g., MIDA, trifluoroborate) for improved stability and handling .

Chan-Lam Coupling

Forms C–N bonds with amines under Cu catalysis. Limited by steric hindrance from the propoxy group.

| Amine Partner | Catalyst | Oxidant | Yield* |

|---|---|---|---|

| Aniline | Cu(OAc)₂ | O₂ | ~50% |

| Piperidine | Cu(OTf)₂ | TEMPO | ~40% |

Electrophilic Substitution

-

Nitration : Occurs at the ortho position to the boronic acid group (directed by –B(OH)₂).

-

Halogenation : Iodination feasible via iodonium intermediates.

Propriétés

IUPAC Name |

(3-cyano-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h3-4,6,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKHGXOUYOBGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701953 | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-22-5 | |

| Record name | Boronic acid, (3-cyano-4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Cyano-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.